

Unveiling Xanthine Oxidase-IN-7: A Technical Guide for Drug Discovery Professionals

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Compound of Interest

Compound Name: Xanthine oxidase-IN-7

Cat. No.: B15140838

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[City, State] – [Date] – In the ongoing quest for novel therapeutics to manage hyperuricemia and gout, a potent and orally active xanthine oxidase inhibitor, **Xanthine Oxidase-IN-7** (CAS Number: 2411698-59-2), has emerged as a compound of significant interest for researchers, scientists, and drug development professionals. This technical guide provides an in-depth overview of its chemical properties, mechanism of action, and key experimental data, offering a valuable resource for those in the field of drug discovery.

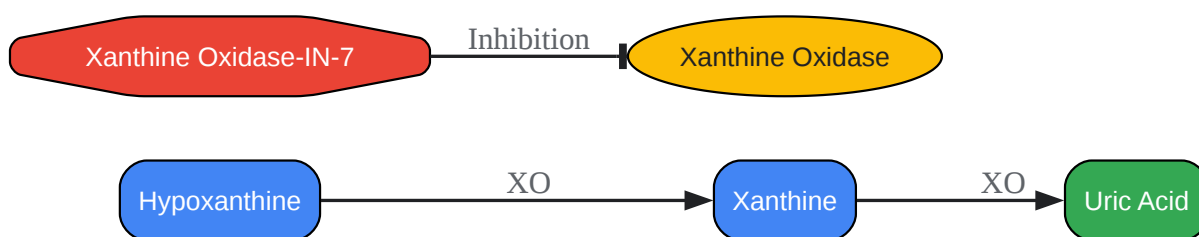
Compound Profile

Xanthine Oxidase-IN-7 is a small molecule inhibitor of xanthine oxidase, the key enzyme in the purine catabolism pathway responsible for the production of uric acid.^{[1][2][3]} Elevated levels of uric acid are a primary cause of gout and are associated with other metabolic disorders.^[2]

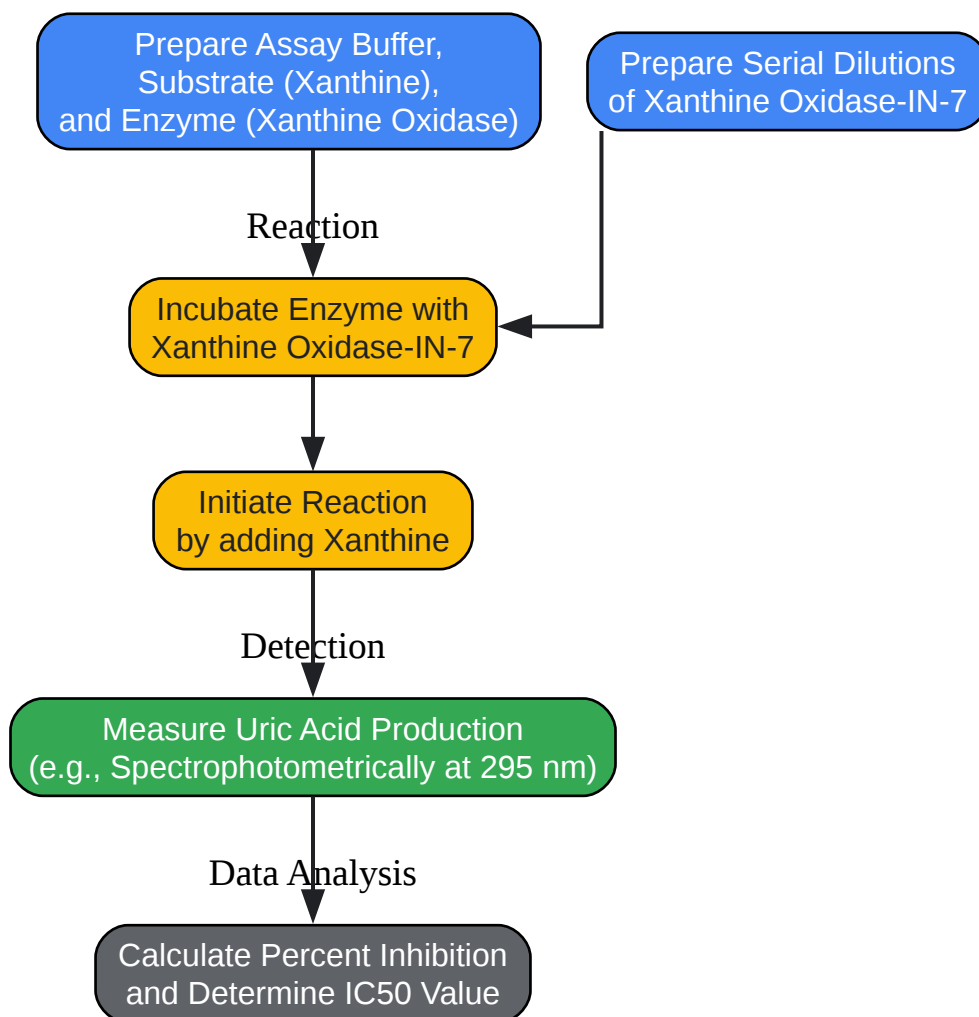
Identifier	Value
CAS Number	2411698-59-2
Molecular Formula	C16H14N4O2[4][5][6][7]
Molecular Weight	294.31 g/mol [4][6]
IUPAC Name	1-cyclopentyl-5-(5-oxo-4,5-dihydro-1,2,4-oxadiazol-3-yl)-1H-indole-3-carbonitrile
Synonyms	Xanthine oxidase-IN-7, Compound 1h[8]

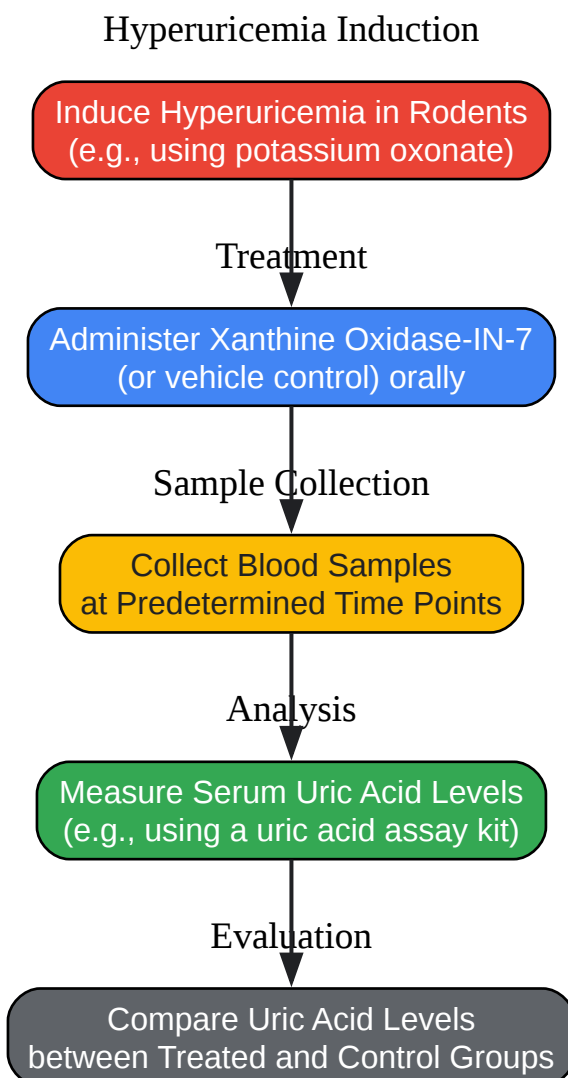
Mechanism of Action: Inhibition of Xanthine Oxidase

Xanthine oxidase catalyzes the oxidation of hypoxanthine to xanthine and subsequently to uric acid.[3] **Xanthine Oxidase-IN-7** acts as a potent inhibitor of this enzyme, thereby reducing the production of uric acid. Its inhibitory activity has been quantified with an in vitro IC50 value of 0.36 μ M.[8] By blocking this critical step in purine metabolism, the compound offers a promising therapeutic strategy for the management of hyperuricemia.



Preparation





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